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Compound of Interest

Compound Name: Glycerides, C14-26

Cat. No.: B1200405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Glycerides, C14-26"

as a lipid matrix in the formulation of controlled-release drug delivery systems. Detailed

protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) and

Nanostructured Lipid Carriers (NLCs) are provided to guide researchers in their formulation

development efforts.

Introduction to "Glycerides, C14-26"
"Glycerides, C14-26" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides with

fatty acid chain lengths ranging from 14 to 26 carbon atoms.[1][2][3] This long-chain glyceride

mixture is a solid at room temperature and is characterized by its biocompatibility and

biodegradability, making it a suitable excipient for pharmaceutical formulations.[4] Its

hydrophobic nature allows for the encapsulation of lipophilic drugs, enhancing their solubility

and bioavailability. In drug delivery, "Glycerides, C14-26" serves as a solid lipid matrix for the

production of SLNs and NLCs, which can offer controlled drug release and improved drug

stability.[5][6]

Physicochemical Properties
While specific experimental data for "Glycerides, C14-26" is limited, its properties can be

inferred from chemically similar long-chain glycerides like glyceryl behenate (C22) and glyceryl

stearate (C18).
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Property Value/Information Source

CAS Number 68002-72-2 [1][2][3][7][8]

Synonyms (C14-C26) Trialkyl glyceride [3][7]

Appearance White to off-white waxy solid Analogous to similar glycerides

Melting Point
Expected to be in the range of

50-80 °C
Analogous to similar glycerides

Solubility

Insoluble in water; Soluble in

organic solvents like

chloroform and ethanol when

heated

[9]

Biocompatibility

Generally recognized as safe

(GRAS) for pharmaceutical

use

[10]

Applications in Drug Delivery
"Glycerides, C14-26" is a versatile lipid matrix for formulating various drug delivery systems,

primarily Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These

systems offer several advantages, including:

Controlled and sustained drug release: The solid lipid matrix effectively retards the diffusion

of the encapsulated drug.[5]

Enhanced bioavailability of poorly water-soluble drugs: The lipid matrix can improve the

dissolution and absorption of lipophilic drugs.[10]

Improved drug stability: Encapsulation within the lipid matrix can protect sensitive drugs from

chemical and enzymatic degradation.[10]

Targeted drug delivery: Surface modification of the nanoparticles can enable site-specific

drug delivery.
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The following are detailed protocols for the preparation of SLNs and NLCs using "Glycerides,
C14-26" as the lipid matrix. These protocols are adapted from established methods for similar

long-chain glycerides.[9][11][12]

Protocol 1: Preparation of Solid Lipid Nanoparticles
(SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using a high-pressure homogenization

technique, a robust and scalable method.

Materials:

"Glycerides, C14-26" (Solid Lipid)

Drug (Lipophilic)

Surfactant (e.g., Poloxamer 188, Tween 80)

Co-surfactant (e.g., Soy lecithin) (Optional)

Purified Water

Equipment:

High-pressure homogenizer

High-shear homogenizer (e.g., Ultra-Turrax)

Water bath

Magnetic stirrer with heating plate

Beakers and other standard laboratory glassware

Procedure:

Preparation of the Lipid Phase:
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Weigh the required amount of "Glycerides, C14-26" and the lipophilic drug.

Melt the lipid by heating it 5-10 °C above its melting point in a beaker placed in a water

bath.

Add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase

is obtained.

Preparation of the Aqueous Phase:

Weigh the required amount of surfactant (and co-surfactant, if used).

Dissolve the surfactant in purified water in a separate beaker.

Heat the aqueous phase to the same temperature as the lipid phase.

Formation of the Pre-emulsion:

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with

a magnetic stirrer.

Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes

to form a coarse oil-in-water (o/w) pre-emulsion.

High-Pressure Homogenization:

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated

to the same temperature.

Homogenize the pre-emulsion for several cycles (typically 3-5 cycles) at a pressure range

of 500-1500 bar.

Cooling and SLN Formation:

Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or

allowing it to cool under ambient conditions.

The lipid will recrystallize, forming solid lipid nanoparticles.
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Characterization:

Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta

potential, encapsulation efficiency, and drug loading.

Diagram of the Hot Homogenization Workflow:
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Caption: Workflow for SLN preparation by hot homogenization.

Protocol 2: Preparation of Nanostructured Lipid Carriers
(NLCs) by Solvent Emulsification-Diffusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1200405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is suitable for thermolabile drugs as it avoids high temperatures during the

homogenization step.

Materials:

"Glycerides, C14-26" (Solid Lipid)

Liquid Lipid (e.g., Oleic acid, Miglyol 812)

Drug (Lipophilic)

Organic Solvent (e.g., Chloroform, Dichloromethane)

Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188)

Equipment:

Homogenizer (High-shear or High-pressure)

Magnetic stirrer

Rotary evaporator

Standard laboratory glassware

Procedure:

Preparation of the Organic Phase:

Dissolve "Glycerides, C14-26," the liquid lipid, and the drug in a suitable organic solvent.

Preparation of the Aqueous Phase:

Prepare an aqueous solution of the surfactant.

Emulsification:

Add the organic phase to the aqueous phase under high-shear homogenization to form an

oil-in-water (o/w) emulsion.
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The homogenization time and speed should be optimized to achieve the desired droplet

size.

Solvent Evaporation:

Transfer the emulsion to a rotary evaporator.

Evaporate the organic solvent under reduced pressure.

As the solvent is removed, the lipids precipitate, forming NLCs.

Purification (Optional):

The NLC dispersion can be centrifuged or dialyzed to remove any unencapsulated drug

and excess surfactant.

Characterization:

Characterize the NLC dispersion for particle size, PDI, zeta potential, encapsulation

efficiency, and drug loading.

Diagram of the Solvent Emulsification-Diffusion Workflow:
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Caption: Workflow for NLC preparation by solvent emulsification-diffusion.

Characterization of Lipid Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the formulated

SLNs and NLCs.
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Parameter Method
Typical Expected
Values (Analogous
Systems)

Source

Particle Size and PDI
Dynamic Light

Scattering (DLS)

100 - 400 nm, PDI <

0.3
[11]

Zeta Potential
Electrophoretic Light

Scattering

-10 to -30 mV (for

anionic surfactants)
[11]

Encapsulation

Efficiency (%)

Ultracentrifugation

followed by

quantification of free

drug (e.g., HPLC, UV-

Vis)

70 - 95% [11]

Drug Loading (%)

Quantification of total

and encapsulated

drug

1 - 10%

Morphology

Transmission Electron

Microscopy (TEM),

Scanning Electron

Microscopy (SEM)

Spherical shape

Crystallinity and

Polymorphism

Differential Scanning

Calorimetry (DSC), X-

ray Diffraction (XRD)

Lower melting point

and reduced

crystallinity compared

to bulk lipid

[11]

In Vitro Drug Release
Dialysis Bag Method,

Franz Diffusion Cell

Sustained release

over 24-48 hours
[9]

Formula for Encapsulation Efficiency (EE) and Drug Loading (DL):

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipid and Drug] x 100
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Quantitative Data from Analogous Long-Chain
Glyceride Systems
The following tables summarize quantitative data from published studies on SLNs and NLCs

formulated with long-chain glycerides chemically similar to "Glycerides, C14-26". This data can

serve as a benchmark for researchers developing formulations with "Glycerides, C14-26".

Table 1: Formulation and Characterization of Donepezil-loaded SLNs using Glyceryl

Behenate[9]

Parameter Value

Lipid Glyceryl Behenate

Drug Donepezil

Preparation Method Solvent Emulsification-Diffusion

Particle Size (nm) 214.5 ± 4.07

Zeta Potential (mV) -12.7 ± 0.87

Entrapment Efficiency (%) 81.6 ± 2.3

In Vitro Release (24h) 96.72 ± 5.89%

Table 2: Formulation and Characterization of Lopinavir-loaded SLNs using Glyceryl

Behenate[11]
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Parameter Value

Lipid Glyceryl Behenate

Drug Lopinavir

Preparation Method Hot Self-Nanoemulsification

Particle Size (nm) 214.5 ± 4.07

Zeta Potential (mV) -12.7 ± 0.87

Entrapment Efficiency (%) 81.6 ± 2.3

Table 3: Characterization of Drug-loaded SLNs using Glyceryl Monostearate

Drug Particle Size (nm)
Entrapment
Efficiency (%)

Drug Loading (%)

Dibenzoyl Peroxide 194.6 ± 5.03 80.5 ± 9.45 0.805 ± 0.093

Erythromycin Base 220 ± 6.2 94.6 ± 14.9 0.946 ± 0.012

Triamcinolone

Acetonide
227.3 ± 2.5 96 ± 11.5 0.96 ± 0.012

Safety and Biocompatibility
"Glycerides, C14-26" is considered to have a low toxicity profile and is generally recognized as

safe for use in pharmaceutical products. Studies on similar long-chain fatty acid glycerides

have shown them to be non-toxic via oral and dermal routes.[4] As with any new formulation, it

is essential to conduct appropriate biocompatibility and toxicity studies for the final drug

product.

Conclusion
"Glycerides, C14-26" presents a promising lipid matrix for the development of SLN and NLC-

based drug delivery systems. Its biocompatibility and ability to form a solid matrix for controlled

drug release make it a valuable tool for formulating poorly soluble drugs. The provided
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protocols and characterization data from analogous systems offer a solid starting point for

researchers to explore the full potential of "Glycerides, C14-26" in advanced drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200405?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

